

Ceralasertib In Vitro Cell Line Screening: An Application Note and Protocol

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Compound of Interest

Compound Name: **Ceralasertib**

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Abstract

This document provides a comprehensive guide for conducting in vitro cell line screening of **Ceralasertib** (AZD6738), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. **Ceralasertib**'s mechanism of action centers on the disruption of the DNA damage response (DDR), a critical pathway for cancer cell survival. By inhibiting ATR, **Ceralasertib** induces synthetic lethality in tumors with specific genetic backgrounds, such as those with ATM loss or high replicative stress. This application note details the underlying biological principles, provides a step-by-step protocol for assessing the cytotoxic effects of **Ceralasertib** across a panel of cancer cell lines, and outlines methods for data analysis and presentation.

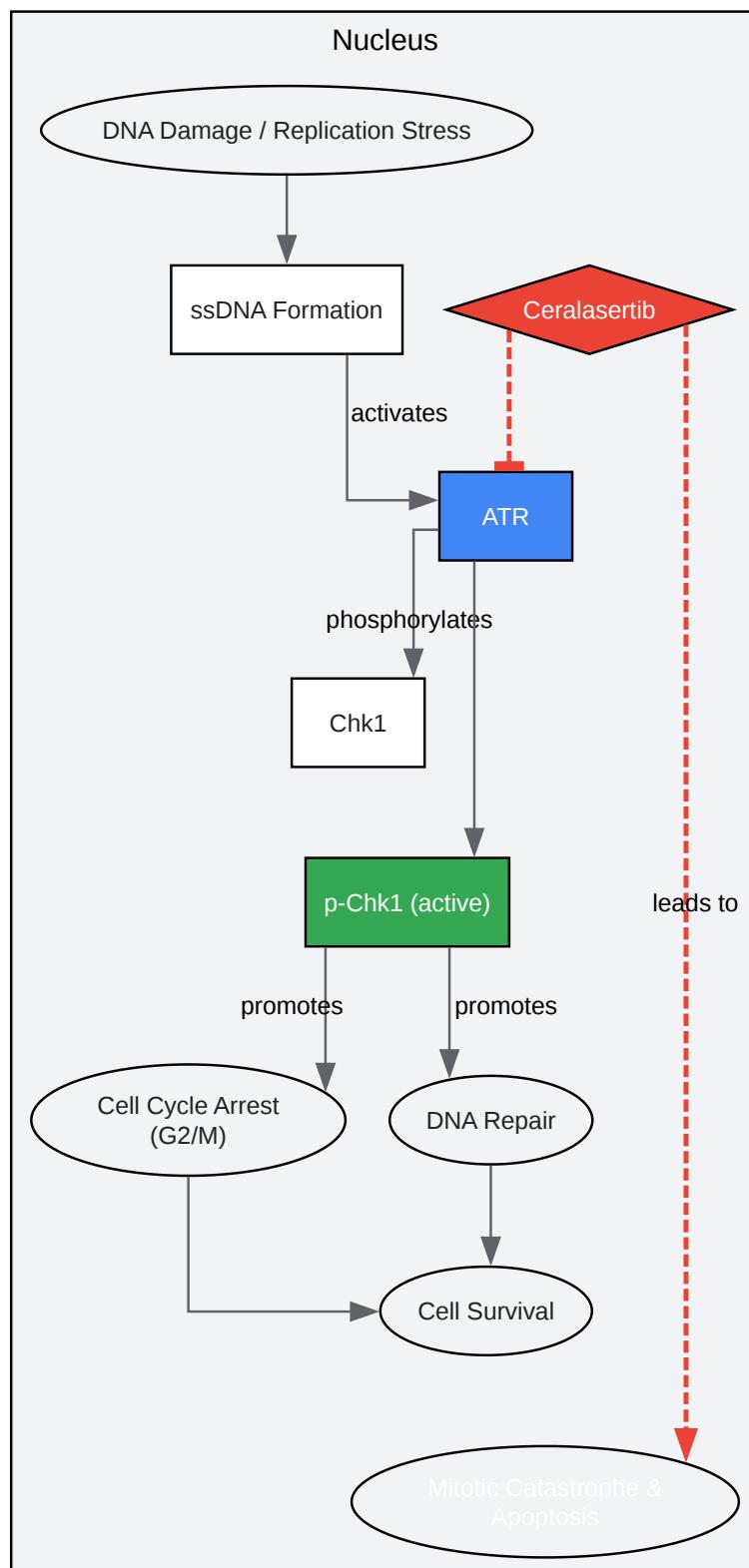
Introduction to Ceralasertib and the ATR Signaling Pathway

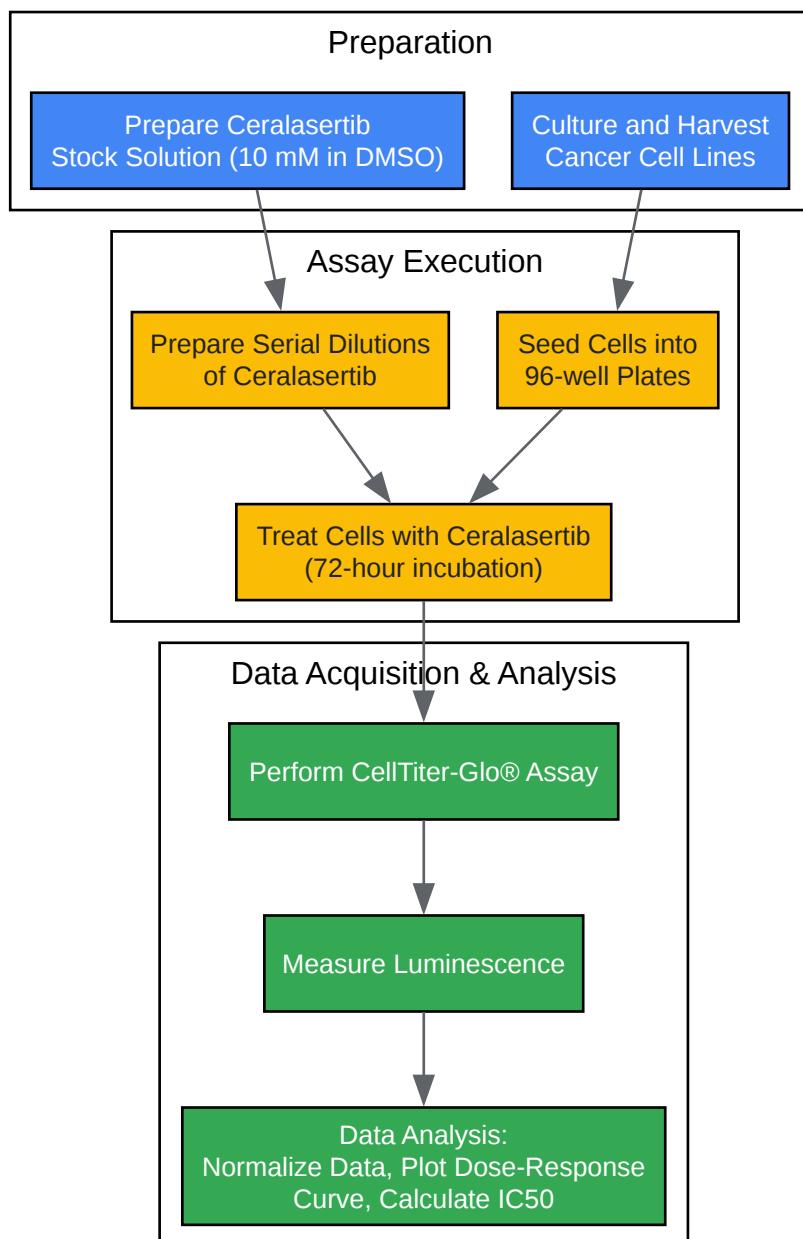
Ceralasertib is an orally bioavailable small molecule inhibitor that targets the ATR kinase, a key regulator of the cellular response to DNA damage and replication stress.^[1] In many cancer cells, oncogene activation leads to increased replication stress, making them highly dependent on the ATR signaling pathway for survival.^[2] ATR is activated by single-stranded DNA (ssDNA) that forms at stalled replication forks or during the repair of DNA double-strand breaks.^[3] Once

activated, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][4]

By inhibiting ATR, **Ceralasertib** prevents the phosphorylation of Chk1, leading to the abrogation of the G2/M cell cycle checkpoint.[1] This forces cells with damaged DNA to prematurely enter mitosis, resulting in mitotic catastrophe and subsequent apoptosis.[5] This mechanism of action makes **Ceralasertib** a promising therapeutic agent, both as a monotherapy in cancers with inherent DNA repair deficiencies and in combination with DNA-damaging agents like chemotherapy and radiation.[1][3]

Below is a diagram illustrating the central role of ATR in the DNA damage response and the inhibitory effect of **Ceralasertib**.





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